6-Methyl-1,2-thiazinane-6-carboxylic acid 1,1-dioxide
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Description
“6-Methyl-1,2-thiazinane-6-carboxylic acid 1,1-dioxide” is a type of thiazinane derivative . Thiazinanes are a group of heterocyclic organic compounds that are still largely unexplored for their pharmacological activities . They are important because they are biological constituents of many biomolecules and drugs .
Molecular Structure Analysis
The molecular structure of “this compound” includes a fully saturated thiazine six-membered ring containing two hetero-atoms nitrogen and sulfur . The Inchi Code for this compound is1S/C6H11NO4S/c1-6(5(8)9)3-2-4-7-12(6,10)11/h7H,2-4H2,1H3,(H,8,9)
. Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 193.22 . It is a powder in physical form .Scientific Research Applications
Asymmetric Synthesis and Chiral Molecules
Construction of Chiral 1,3-Diamines
A study developed a rhodium/sulfur-olefin complex catalyzed asymmetric 1,2-addition of arylboronic acids to cyclic imines, specifically targeting six-membered 1,2,6-thiadiazinane 1,1-dioxide-type cyclic imines. This process facilitates the production of highly optically active sulfamides, which can be transformed into a diverse array of valuable chiral 1,3-diamines in a highly enantioenriched manner (Wu & Xu, 2019).
Detection and Differentiation of Amino Acids
Distinguishing Homocysteine from Cysteine
Research has demonstrated the ability to detect homocysteine over cysteine based on the basicity differences between thiazinane-carboxylic acids derived from homocysteine and thiazolidines-carboxylic acids derived from cysteine. This differentiation is achieved by adjusting pH and excitation wavelength, allowing for fluorescence enhancement in response to homocysteine (Barve et al., 2014).
Novel Synthetic Routes and Heterocyclic Compounds
Synthesis of 1,2,4-Thiadiazinane 1,1-Dioxides
A novel preparation method for 1,2,4-thiadiazinane 1,1-dioxides has been reported, involving the reaction of β-aminoethane sulfonamides with various methylene donors. This process highlights a sequential approach, incorporating Michael addition and DBU mediated sulfur(vi) fluoride exchange (SuFEx) reactions, underscoring the synthetic versatility of these heterocyclic compounds (Khumalo et al., 2018).
Chemical Reactivity and Applications
Chemistry of Substituted Thiazinanes
A comprehensive review has been conducted on the chemistry of thiazinanes and their derivatives, focusing on synthetic approaches and chemical reactivity. Thiazinanes have been identified as crucial in the development of drugs for treating various diseases, including those with anti-HIV and analgesic activities. This review emphasizes the significance of thiazinane derivatives in medicinal chemistry and their potential in disease treatment (Hassan et al., 2020).
Properties
IUPAC Name |
6-methyl-1,1-dioxothiazinane-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO4S/c1-6(5(8)9)3-2-4-7-12(6,10)11/h7H,2-4H2,1H3,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOVAISMZXSMDNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCNS1(=O)=O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2225144-84-1 |
Source
|
Record name | 6-methyl-1,1-dioxo-1lambda6,2-thiazinane-6-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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